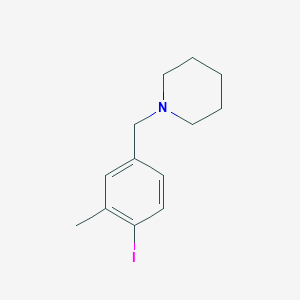

1-(4-Iodo-3-methyl-benzyl)-piperidine

Description

Systematic IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 1-[(4-iodo-3-methylphenyl)methyl]piperidine , reflecting its substitution pattern and connectivity. The benzyl moiety is substituted at the para position with an iodine atom and at the meta position with a methyl group, while the piperidine ring remains unsubstituted. The molecular formula, C₁₃H₁₈IN , corresponds to a molecular weight of 315.20 g/mol , calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), iodine (126.90 g/mol), and nitrogen (14.01 g/mol).

A comparative analysis of molecular formulas for related piperidine analogues reveals distinct substituent-driven variations (Table 1). For instance, 3-(4-methylbenzyl)piperidine hydrochloride (C₁₃H₂₀ClN) lacks the iodine atom but incorporates a chlorine counterion, while 4-iodo-1-methylpiperidine (C₆H₁₃IN) features iodine directly on the piperidine ring. These differences underscore the modularity of piperidine derivatives in chemical design.

Table 1: Molecular Formulas of Selected Piperidine Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-(4-Iodo-3-methyl-benzyl)-piperidine | C₁₃H₁₈IN | 315.20 |

| 3-(4-Methylbenzyl)piperidine hydrochloride | C₁₃H₂₀ClN | 225.76 |

| 4-Iodo-1-methylpiperidine | C₆H₁₃IN | 240.09 |

Stereochemical Considerations in Benzyl-Piperidine Derivatives

The stereochemistry of this compound is influenced by two structural elements: the chiral center at the benzyl-piperidine junction and the conformational flexibility of the piperidine ring. The benzyl group’s attachment to the piperidine nitrogen creates a stereogenic center, potentially yielding enantiomers with distinct biological activities. However, synthetic routes described in the literature often produce racemic mixtures unless chiral resolution or asymmetric synthesis techniques are employed.

The piperidine ring adopts a chair conformation in its most stable state, with the bulky benzyl substituent preferentially occupying an equatorial position to minimize steric strain. Substituent effects further modulate ring puckering: the electron-withdrawing iodine atom on the benzyl group induces partial charge localization, potentially altering the ring’s torsional angles. Comparative studies with 4-iodo-1-methylpiperidine suggest that iodine’s position (on the benzyl vs. piperidine ring) significantly impacts dipole moments and intermolecular interactions.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic data for this compound remain unreported in the available literature. However, inferences can be drawn from structurally related compounds. For example, 3-(4-methylbenzyl)piperidine hydrochloride crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between the piperidine nitrogen and chloride ions. By analogy, the title compound likely exhibits similar packing motifs, with iodine’s polarizability fostering halogen bonding interactions in the crystal lattice.

Molecular dynamics simulations of benzyl-piperidine derivatives reveal temperature-dependent conformational changes. At ambient conditions, the piperidine ring undergoes rapid chair-to-chair interconversion (ΔG‡ ≈ 42 kJ/mol), while the benzyl group rotates freely about the C–N bond. Introducing steric bulk, as in 3-methyl substitution, marginally increases the energy barrier for rotation (ΔG‡ ≈ 45 kJ/mol), stabilizing specific conformers.

Comparative Structural Analysis with Related Piperidine Analogues

Structural comparisons highlight the role of substituents in modulating physicochemical properties (Table 2). Replacing the iodine atom in this compound with a methyl group (as in 3-(4-methylbenzyl)piperidine) reduces molecular polarity, lowering solubility in polar solvents. Conversely, analogues like 4-iodo-1-methylpiperidine prioritize iodine’s placement on the heterocyclic ring, enhancing hydrogen-bond acceptor capacity at the expense of aromatic π-stacking interactions.

Table 2: Substituent Effects on Piperidine Analogues

| Compound | Key Substituents | Impact on Properties |

|---|---|---|

| This compound | 4-Iodo, 3-methyl (benzyl) | High polarity, halogen bonding |

| 3-(4-Methylbenzyl)piperidine | 4-Methyl (benzyl) | Reduced solubility, increased lipophilicity |

| 4-Iodo-1-methylpiperidine | 4-Iodo (piperidine) | Enhanced dipole moment, basicity |

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict that iodine’s electronegativity in the title compound redistributes electron density toward the benzyl ring, activating it for electrophilic substitution at the ortho and para positions. This contrasts with 3-(4-methylbenzyl)piperidine, where methyl’s inductive effect deactivates the ring toward electrophiles.

Properties

IUPAC Name |

1-[(4-iodo-3-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18IN/c1-11-9-12(5-6-13(11)14)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZAUUNEHOEWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCCCC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles of Piperidine Derivatives

Key Observations:

Substituent Effects on Binding :

- Hydrophobic groups (e.g., 3-phenylbutyl in RC-33) enhance S1R binding via interactions with helices α4/α5 . The 4-iodo-3-methyl-benzyl group in the target compound may similarly occupy hydrophobic pockets but with distinct steric demands due to iodine’s bulk.

- Polar substituents (e.g., methoxy in PCP-OCH3-tetralyl) improve analgesic efficacy by balancing lipophilicity and target engagement .

Receptor Selectivity :

- AMPA receptor ligands like 1-BCP derivatives require electron-withdrawing groups (e.g., benzodioxol-carbonyl) for anti-fatigue activity . In contrast, S1R ligands prioritize bulky substituents for cavity fitting .

Synthetic Accessibility :

- Chlorophenyl-dione derivatives are synthesized efficiently using ZnCl₂ catalysis (>80% yield) . Iodo-substituted analogs may require specialized conditions due to iodine’s reactivity.

Structural Diversity and Drug Design

- The target compound’s benzyl group could be modified with heterocycles for polypharmacology.

- Natural Product Inspiration : Piperine and tetradecenyl-piperidine derivatives from Piper nigrum exhibit neuroactivity, suggesting the target compound may share metabolic pathways or targets .

Preparation Methods

Copper-Catalyzed Coupling with Piperidine

Source demonstrates the alkylation of piperidine using benzyl chloride under mild conditions. Adapting this method:

-

Reaction Setup : Piperidine (1.2 equiv) is dissolved in toluene with anhydrous potassium carbonate (2.0 equiv) to deprotonate the amine.

-

Alkylation : 4-Iodo-3-methylbenzyl chloride (1.0 equiv) is added dropwise at 0°C, followed by warming to 80–85°C for 8–10 hours.

-

Workup : The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure.

-

Purification : Recrystallization from diethyl ether or column chromatography (if necessary) yields 1-(4-Iodo-3-methyl-benzyl)-piperidine.

Key Data :

This method avoids moisture-sensitive reagents and achieves high yields, making it suitable for scale-up.

Post-Synthetic Iodination of 3-Methylbenzyl-Piperidine

Preparation of 3-Methylbenzyl-Piperidine

The intermediate 3-methylbenzyl-piperidine is synthesized via alkylation of piperidine with 3-methylbenzyl chloride, following protocols similar to Section 1.2. Yields typically exceed 80% under optimized conditions.

Regioselective Iodination at the 4-Position

Source describes meta-iodination of aryl glyoxamides using N-iodosuccinimide (NIS). Adapting this for the benzyl group:

-

Directing Group Strategy : The methyl group at position 3 directs electrophilic iodination to position 4.

-

Reaction Conditions :

-

Workup : Quenching with sodium thiosulfate, extraction with DCM, and evaporation.

-

Purification : Silica gel chromatography isolates the iodinated product.

Key Data :

This method’s limitation lies in the need for chromatographic purification, which complicates large-scale production.

Reductive Amination of 4-Iodo-3-methylbenzaldehyde

Synthesis of 4-Iodo-3-methylbenzaldehyde

The aldehyde precursor is prepared via formylation of 4-iodo-3-methyltoluene using Duff reaction conditions (hexamine, trifluoroacetic acid, 100°C). Alternative routes include oxidation of 4-iodo-3-methylbenzyl alcohol with pyridinium chlorochromate (PCC).

Reductive Coupling with Piperidine

Source highlights reductive amination for piperidine derivatives:

-

Imine Formation : Piperidine (1.5 equiv) and 4-iodo-3-methylbenzaldehyde (1.0 equiv) are stirred in methanol at 25°C for 1 hour.

-

Reduction : Sodium borohydride (2.0 equiv) is added portionwise at 0°C, followed by stirring for 12 hours.

-

Workup : The mixture is acidified with HCl, extracted with ethyl acetate, and neutralized with NaOH.

-

Isolation : Solvent evaporation yields the crude product, purified via recrystallization.

Key Data :

While lower-yielding, this method avoids halogenated intermediates and is ideal for laboratories lacking specialized reagents.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Alkylation | 85% | High | Moderate |

| Post-Synthetic Iodination | 75% | Low | High |

| Reductive Amination | 65% | Moderate | Low |

Direct alkylation outperforms others in yield and scalability but requires access to 4-iodo-3-methylbenzyl chloride. Post-synthetic iodination offers flexibility but involves multi-step purification.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste disposal : Collect halogenated waste separately for incineration .

How does the methyl group at the 3-position affect the compound’s pharmacokinetic properties?

Advanced

The methyl group enhances lipophilicity (logP ~2.8 predicted via XLogP3), improving membrane permeability but potentially reducing aqueous solubility.

Experimental validation :

- Measure logP experimentally using shake-flask method (octanol/water partition).

- Assess solubility in PBS (pH 7.4) and simulate absorption via Caco-2 cell monolayers .

What strategies mitigate racemization during synthesis of chiral analogs?

Advanced

Racemization can occur at the benzylic position. To minimize:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation.

- Perform reactions at lower temperatures (–40°C) and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

How can researchers leverage structural analogs to infer SAR for this compound?

Advanced

Compare with analogs like 3-[(4-Iodophenoxy)methyl]piperidine hydrochloride (PubChem CID: 135676721) :

- Replace the ether linkage with a methylene group to assess electronic effects.

- Test in vitro binding assays (e.g., radioligand displacement) to quantify affinity differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.